4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile
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Overview
Description
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is an organic compound with a complex structure that includes a quinoline core substituted with ethylphenylamino and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Methoxylation: The dimethoxy groups are introduced through methylation reactions, typically using methanol and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Ethylphenylamine for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenylamino-N,N-diacetic acid: Similar in structure but with different functional groups.
4-Hydroxyquinoline: Shares the quinoline core but has different substituents.
Uniqueness
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(4-ethylanilino)-6,7-dimethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H19N3O2/c1-4-13-5-7-15(8-6-13)23-20-14(11-21)12-22-17-10-19(25-3)18(24-2)9-16(17)20/h5-10,12H,4H2,1-3H3,(H,22,23) |
InChI Key |
HLURNMSMPHQXLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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